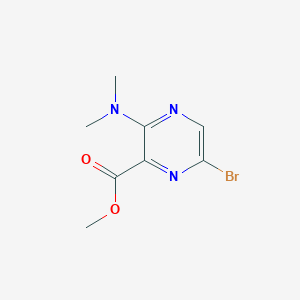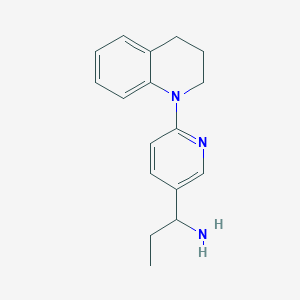
1-Allyl-3-isobutyl-8-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-isobutyl-8-methylxanthine is a xanthine derivative with the molecular formula C13H18N4O2It contains 13 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-isobutyl-8-methylxanthine typically involves the alkylation of xanthine derivatives. The process begins with the preparation of 3-isobutyl-8-methylxanthine, which is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-3-isobutyl-8-methylxanthine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted xanthine derivatives.
Applications De Recherche Scientifique
1-Allyl-3-isobutyl-8-methylxanthine has several applications in scientific research:
Mécanisme D'action
1-Allyl-3-isobutyl-8-methylxanthine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which in turn modulates various cellular processes, including gene expression, cell proliferation, and apoptosis . Additionally, the compound acts as a nonselective adenosine receptor antagonist, further influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
3-Isobutyl-1-methylxanthine: A closely related compound with similar phosphodiesterase inhibitory properties.
Theophylline: Another xanthine derivative known for its bronchodilator effects and use in treating respiratory conditions.
Uniqueness: 1-Allyl-3-isobutyl-8-methylxanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group enhances its reactivity and potential for further chemical modifications, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
81250-17-1 |
|---|---|
Formule moléculaire |
C13H18N4O2 |
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
8-methyl-3-(2-methylpropyl)-1-prop-2-enyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O2/c1-5-6-16-12(18)10-11(15-9(4)14-10)17(13(16)19)7-8(2)3/h5,8H,1,6-7H2,2-4H3,(H,14,15) |
Clé InChI |
LZKYSPPBMXPEBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)
![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)


![2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline](/img/structure/B15065343.png)








